molecular formula C25H21ClN4OS B2590599 2-(3-Chlorophenyl)-4-(((2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-5-methyloxazole CAS No. 1207035-25-3

2-(3-Chlorophenyl)-4-(((2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-5-methyloxazole

Cat. No.: B2590599
CAS No.: 1207035-25-3
M. Wt: 460.98
InChI Key: ULWMMKBALNWXQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-4-(((2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-5-methyloxazole is a useful research compound. Its molecular formula is C25H21ClN4OS and its molecular weight is 460.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Agents

Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines as Anticancer and Antimicrobial Agents
This study involved the synthesis of heterocyclic compounds with oxazole, pyrazoline, and pyridine entities, showing significant anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Additionally, these compounds exhibited in vitro antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial drugs. Molecular docking studies supported their use in overcoming microbial resistance to pharmaceuticals (Katariya, Vennapu, & Shah, 2021).

Synthesis and Biological Activity

Synthesis, Spectroscopic Characterization, Reactive Properties by DFT Calculations, Molecular Dynamics Simulations and Biological Evaluation of Schiff Bases Tethered 1,2,4-Triazole and Pyrazole Rings
This research presents the synthesis and biological evaluation of Schiff bases containing 1,2,4-triazole and pyrazole rings, displaying significant antioxidant and α-glucosidase inhibitory activities. The study's findings, supported by DFT calculations and molecular dynamics simulations, suggest these compounds as potential therapeutic agents with antioxidant properties (Pillai et al., 2019).

Antitumor Activity

Synthesis and Antitumor Evaluation of New Polysubstituted Thiazole and Derived Thiazolo[4, 5‐d]pyrimidine Systems
This work describes the synthesis and in-vitro antitumor screening of compounds containing the 1H‐pyrazole ring. Four compounds demonstrated broad-spectrum antitumor activity against various tested tumor cell lines, highlighting the potential of such heterocyclic compounds in cancer therapy (Fahmy, Rostom, & Bekhit, 2002).

Antioxidant Candidates

New Thiazole, Pyridine, and Pyrazole Derivatives as Antioxidant Candidates Synthesis, DFT Calculations and Molecular Docking Study


This study focuses on the design, synthesis, and evaluation of new heterocyclic compounds with antioxidant potential. The compound demonstrating the best activity suggests the relevance of these molecular frameworks in developing antioxidant agents, supported by DFT and molecular docking studies to understand their mechanism of action (Kaddouri et al., 2020).

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4OS/c1-15-7-8-20(16(2)11-15)21-13-23-25(27-9-10-30(23)29-21)32-14-22-17(3)31-24(28-22)18-5-4-6-19(26)12-18/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWMMKBALNWXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.